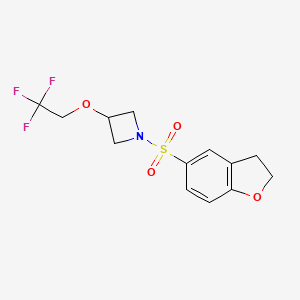
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C13H14F3NO4S and its molecular weight is 337.31. The purity is usually 95%.
The exact mass of the compound 1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure combines a benzofuran moiety with an azetidine ring, which may influence its biological activity. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic uses.
- Molecular Formula : C12H12F3N1O4S
- Molecular Weight : 319.29 g/mol
- CAS Number : 1152874-08-2
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonyl group in the compound may facilitate interactions with enzymes, leading to inhibition of specific pathways involved in disease processes.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors, particularly CB2, which are implicated in pain and inflammatory responses .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress .
Cellular Effects
Research indicates that this compound can affect various cellular processes:
- Cell Signaling Pathways : It has been shown to modulate signaling pathways related to inflammation and apoptosis.
- Gene Expression : The compound can influence the expression of genes involved in cell survival and stress responses.
Case Studies
Several studies have explored the biological effects of similar benzofuran derivatives:
- Neuroprotective Effects : A study demonstrated that a related benzofuran compound protected against head injury in mice by inhibiting lipid peroxidation and acting as a superoxide radical scavenger . This suggests potential applications in treating neurodegenerative diseases.
- Pain Management : Compounds with similar structures were effective in animal models for neuropathic pain without central side effects, indicating that this class of compounds may offer therapeutic benefits for chronic pain management .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H12F3N1O4S |
| Molecular Weight | 319.29 g/mol |
| CAS Number | 1152874-08-2 |
| CB2 Receptor Affinity | Potent selective agonist |
| Antioxidant Activity | Yes |
| Neuroprotective Potential | Yes |
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4S/c14-13(15,16)8-21-10-6-17(7-10)22(18,19)11-1-2-12-9(5-11)3-4-20-12/h1-2,5,10H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDAAHFMLPGRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













